molecular formula C14H14ClN3O B2821584 (E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide CAS No. 64373-02-0

(E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide

Cat. No.: B2821584
CAS No.: 64373-02-0
M. Wt: 275.74
InChI Key: ZDIBSKHGDOFYBB-ZHACJKMWSA-N
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Description

(E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide is an organic compound that features a cyano group, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and cyanoacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.

    Material Science: The compound may be explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-chlorophenyl)-2-cyano-3-(pyrrolidin-1-yl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, pyrrolidine ring, and chlorophenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-4-3-5-13(8-12)17-14(19)11(9-16)10-18-6-1-2-7-18/h3-5,8,10H,1-2,6-7H2,(H,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIBSKHGDOFYBB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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